molecular formula C18H18N6OS B11666805 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11666805
M. Wt: 366.4 g/mol
InChI Key: CXGOHSSLHJSYQH-UDWIEESQSA-N
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Description

This compound is a hydrazone derivative featuring a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The sulfanyl (-S-) group at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-pyridin-3-ylmethylidene group.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H18N6OS/c1-2-24-17(15-8-4-3-5-9-15)22-23-18(24)26-13-16(25)21-20-12-14-7-6-10-19-11-14/h3-12H,2,13H2,1H3,(H,21,25)/b20-12+

InChI Key

CXGOHSSLHJSYQH-UDWIEESQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The 1,2,4-triazole core is typically synthesized via cyclization of acid thiosemicarbazides. For example, benzohydrazide reacts with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate. Subsequent treatment with aqueous sodium hydroxide induces cyclization to yield 4-phenyl-4H-1,2,4-triazole-3-thione. To introduce the ethyl substituent at position 4, ethylhydrazine or its derivatives are employed during the cyclization step.

Reaction Conditions :

  • Benzohydrazide + PhenylisothiocyanateThiosemicarbazide (reflux in ethanol, 4 hours, 86% yield).

  • Thiosemicarbazide + NaOH (10% aqueous) → 4-Phenyl-4H-1,2,4-triazole-3-thione (reflux, 4 hours, 94% yield).

Modification with ethylating agents (e.g., ethyl bromide) during or post-cyclization introduces the 4-ethyl group. Alternatively, using N-ethylbenzohydrazide as the starting material directly incorporates the ethyl substituent.

Alkylation to Form Sulfanylacetate Intermediate

Thioether Bond Formation

The triazole-3-thiol undergoes alkylation with ethyl chloroacetate in dimethylformamide (DMF) using triethylamine as a base. This step attaches the sulfanylacetate group to the triazole core.

Reaction Conditions :

  • 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol + Ethyl chloroacetateEthyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (DMF, triethylamine, room temperature, 80% yield).

Characterization Data :

  • IR : C=O stretch at 1728 cm⁻¹ (ester), S–C stretch at 640 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, OCH₂CH₃), 4.32 (q, 2H, OCH₂CH₃), 7.29–8.25 (m, aromatic protons).

Hydrazinolysis to Acetohydrazide

Conversion of Ester to Hydrazide

The ester intermediate is treated with hydrazine hydrate in propan-2-ol to yield the acetohydrazide derivative.

Reaction Conditions :

  • Ethyl 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate + Hydrazine hydrate2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (propan-2-ol, 60°C, 94% yield).

Characterization Data :

  • IR : N–H stretches at 3300–3420 cm⁻¹, C=O at 1685 cm⁻¹.

  • ¹³C NMR : δ 168.5 (C=O), 150.6 (C=N), 125.8–134.5 (aromatic carbons).

Condensation with Pyridine-3-carbaldehyde

Schiff Base Formation

The acetohydrazide reacts with pyridine-3-carbaldehyde in methanol under reflux to form the target hydrazone via dehydration.

Reaction Conditions :

  • 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide + Pyridine-3-carbaldehydeTarget compound (methanol, reflux, 4 hours, 75–85% yield).

Optimization Insights :

  • Acidic catalysts (e.g., acetic acid) improve reaction rates but may reduce yields due to side reactions.

  • Solvent screening shows methanol provides optimal solubility and reaction efficiency.

Characterization Data :

  • IR : C=N stretch at 1610 cm⁻¹, N–H at 3167 cm⁻¹.

  • ¹H NMR : δ 8.61 (s, 1H, CH=N), 7.88–8.25 (m, pyridine and aromatic protons).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization of thiosemicarbazides under microwave conditions (3 minutes vs. 4 hours conventionally) achieves comparable yields (95%). Similarly, hydrazone formation completes in 30 minutes with microwave heating.

Advantages :

  • 80% reduction in reaction time.

  • Improved purity due to minimized side reactions.

Purification and Analytical Data

Recrystallization and Chromatography

The final product is purified via recrystallization from ethyl acetate or column chromatography (silica gel, chloroform/methanol).

Purity Analysis :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 210–212°C (decomposition observed above 220°C).

Challenges and Optimization

Byproduct Formation

Competing reactions during hydrazone formation may generate E/Z isomers. Steric hindrance from the pyridine ring favors the E-isomer, confirmed by NOESY NMR.

Scalability Issues

Large-scale alkylation requires slow addition of ethyl chloroacetate to prevent exothermic side reactions. Pilot studies show 10% yield reduction at >100 g scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and hydrazide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide have been tested against various bacterial and fungal strains. Studies show that these compounds can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, often outperforming conventional antibiotics like ceftriaxone .

Anticancer Potential

The anticancer properties of triazole-containing compounds are also noteworthy. Research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . A study highlighted that specific triazole derivatives displayed greater efficacy than established chemotherapeutics against various cancer types .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of triazole derivatives, the compound was assessed using agar diffusion methods against clinical isolates. The results indicated a dose-dependent inhibition of microbial growth, with minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Another study focused on synthesizing a series of hydrazide derivatives based on the triazole structure. The synthesized compounds were tested for their ability to induce apoptosis in cancer cells. The results showed that specific substitutions on the triazole ring enhanced the cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that could guide future drug design .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AMIC < 25 µg/mL against CandidaModerate cytotoxicity
Compound BStructure BMIC < 15 µg/mL against StaphylococcusHigh cytotoxicity in lung cancer cells
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide Current Compound Effective against multiple strains Promising anticancer effects

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can lead to the modulation of cellular processes, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Core Structural Variations

The triazole-thioacetohydrazide scaffold is conserved across analogs, but substituents on the triazole ring and hydrazone moiety vary significantly, influencing biological activity:

Compound Triazole Substituents Hydrazone Substituent Key Features
Target Compound 4-Ethyl, 5-phenyl (E)-Pyridin-3-ylmethylidene Heterocyclic hydrazone; potential enhanced solubility and target specificity
N′-(2,3-Dichlorophenyl)methylidene analog () 4-Ethyl, 5-phenyl 2,3-Dichlorophenylmethylidene Electron-withdrawing Cl groups may enhance cytotoxicity
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N′-pyridin-3-ylmethylidene () 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) (E)-Pyridin-3-ylmethylidene Bulky trimethoxyphenyl group; potential for π-π stacking interactions
N′-(4-(Dimethylamino)benzylidene) analog (Compound 10, ) 4-Phenyl, 5-(2-(phenylamino)ethyl) 4-(Dimethylamino)benzylidene Electron-donating NMe₂ group; notable antimetastatic activity
N′-(3,5-Dibromo-2-hydroxybenzylidene) analog (Compound 6k, ) 4-Phenyl, 5-(pyridin-4-yl) 3,5-Dibromo-2-hydroxybenzylidene Halogen substituents for enhanced binding; high yield (88%)

Key Research Findings and Implications

Role of Hydrazone Substituents: Electron-donating groups (e.g., -NMe₂ in Compound 10) improve antimetastatic activity, while electron-withdrawing groups (e.g., -NO₂ in Compound 6) enhance cytotoxicity . Heterocyclic hydrazones (pyridine, pyrrole) may target kinase pathways due to structural mimicry of ATP .

Triazole Core Modifications :

  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) can hinder activity by reducing bioavailability, whereas smaller groups (e.g., ethyl) optimize pharmacokinetics .

Future Directions :

  • Molecular dynamics studies to map interactions between pyridin-3-yl derivatives and cancer-related proteins (e.g., integrins, MMPs).
  • Optimization of synthesis protocols to improve yields for pyridine-containing analogs.

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a novel derivative of the 1,2,4-triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, antimicrobial effects, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4SC_{18}H_{16}N_{4}S, with a molecular weight of approximately 342.41 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which contribute to its unique biological properties.

Structural Representation

ComponentDescription
Triazole RingProvides pharmacological activity
Sulfanyl GroupEnhances interaction with biological targets
Acetohydrazide MoietyFacilitates binding to enzymes and receptors

Antioxidant Activity

Recent studies have evaluated the antioxidant capacity of this compound using various assays. The Ferric Reducing Antioxidant Power (FRAP) assay indicated a significant reducing power of 106.25μM106.25\,\mu M Fe2+^{2+}, outperforming common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, which showed values of 70.61μM70.61\,\mu M Fe2+^{2+} and 103.41μM103.41\,\mu M Fe2+^{2+}, respectively .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Table: Antimicrobial Activity Results

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes relevant to disease processes. Notably, it exhibits significant activity against metallo-β-lactamases, which are critical in antibiotic resistance mechanisms .

Case Studies

  • Study on Antioxidant Properties : In a study conducted by Legru et al., the compound demonstrated superior antioxidant activity compared to traditional antioxidants, suggesting its potential use in formulations aimed at oxidative stress-related conditions .
  • Antimicrobial Screening : A comprehensive screening of the compound against clinical isolates revealed its effectiveness in inhibiting bacterial growth, particularly in resistant strains of Staphylococcus aureus and Escherichia coli .
  • Enzyme Interaction Studies : Research highlighted the compound's ability to bind effectively to the active sites of metallo-β-lactamases, potentially restoring the efficacy of β-lactam antibiotics against resistant strains .

Q & A

Q. What are the critical steps for optimizing the synthesis of this triazole-acetohydrazide derivative?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-triazole ring via cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups.
  • Step 2: Sulfanyl group introduction via nucleophilic substitution, requiring controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Step 3: Condensation of the hydrazide moiety with pyridine-3-carbaldehyde under acidic conditions (e.g., glacial acetic acid catalyst) to form the Schiff base .
    Key Optimization Parameters:
  • Purity of intermediates (monitored via TLC, NMR).
  • Reaction time (8–12 hours for cyclocondensation).
  • Solvent selection (DMF for solubility vs. ethanol for recrystallization) .

Q. Which spectroscopic methods are most reliable for structural validation?

  • 1H/13C NMR: Assign signals for triazole protons (δ 8.1–8.3 ppm), pyridinylidene protons (δ 8.5–8.7 ppm), and sulfanyl group (δ 3.8–4.2 ppm) .
  • IR Spectroscopy: Confirm hydrazide C=O stretch (1650–1680 cm⁻¹) and triazole C=N vibrations (1520–1560 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z ~422) and fragmentation patterns .

Q. How does the substituent pattern influence solubility and reactivity?

  • Ethyl Group (4-position of triazole): Enhances lipophilicity, improving membrane permeability in biological assays .
  • Pyridin-3-ylmethylidene: Introduces π-π stacking potential with aromatic residues in target proteins .
  • Sulfanyl Bridge: Increases susceptibility to oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data?

Contradictions in antimicrobial vs. anticancer activity often arise from target selectivity. Methodology:

  • Molecular Docking (AutoDock Vina): Screen against bacterial enzymes (e.g., DNA gyrase) vs. human kinases (e.g., EGFR).
  • MD Simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 100 ns) .
    Case Study: A structural analog showed higher affinity for EGFR (ΔG = −9.2 kcal/mol) than DNA gyrase (ΔG = −7.1 kcal/mol), explaining selective anticancer activity .

Q. What strategies mitigate low yields in large-scale synthesis?

Issue: Scalability challenges due to intermediate instability. Solutions:

  • Flow Chemistry: Continuous synthesis of triazole intermediates reduces decomposition .
  • Microwave-Assisted Reactions: Accelerate condensation steps (30 minutes vs. 8 hours) .
  • Purification: Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:2) for high-purity final products .

Q. How to design SAR studies for analogs with improved pharmacokinetics?

Structural Modifications:

Position Modification Impact Reference
Triazole 5-positionReplace phenyl with pyridinylEnhanced water solubility
Hydrazide N'Introduce methoxy groupsIncreased metabolic stability
Sulfanyl groupReplace with sulfonylReduced oxidation risk
In Silico Tools: Use SwissADME to predict logP, bioavailability, and CYP450 interactions .

Controversial Data Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate?

Possible Causes:

  • Strain-specific activity (e.g., Gram-positive vs. Gram-negative bacteria).
  • Assay conditions (e.g., broth microdilution vs. agar diffusion).
    Validation Protocol:
  • Standardized MIC Testing: Use CLSI guidelines with S. aureus (ATCC 29213) and E. coli (ATCC 25922).
  • Time-Kill Assays: Confirm bactericidal vs. bacteriostatic effects .
    Example: A study reported MIC = 8 µg/mL for S. aureus but no activity against P. aeruginosa, attributed to efflux pump mechanisms .

Methodological Recommendations

Q. Best practices for stability studies under physiological conditions

  • Buffer Systems: PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical Methods: HPLC monitoring (C18 column, acetonitrile:water gradient) for degradation products .
  • Key Finding: The compound showed <10% degradation in PBS over 24 hours but rapid hydrolysis in acidic conditions, necessitating enteric coating for oral delivery .

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